molecular formula C6H3ClN2S B11785982 7-Chlorothiazolo[5,4-B]pyridine

7-Chlorothiazolo[5,4-B]pyridine

Cat. No.: B11785982
M. Wt: 170.62 g/mol
InChI Key: HLANSJRABYKWOZ-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[5,4-B]pyridine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the preparation of a thiazole derivative, which is then subjected to cyclization with a pyridine derivative under specific conditions. For instance, the reaction may involve the use of hydrazonoyl halides and triethylamine in ethanol .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve multi-step synthesis processes, starting from commercially available substances and employing various catalysts and reagents to achieve the desired product in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothiazolo[5,4-B]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .

Scientific Research Applications

7-Chlorothiazolo[5,4-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorothiazolo[5,4-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition is facilitated by the formation of key hydrogen bonds between the compound and the kinase .

Comparison with Similar Compounds

Uniqueness: 7-Chlorothiazolo[5,4-B]pyridine stands out due to its specific structural features and the presence of a chlorine atom, which can enhance its bioactivity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

7-chloro-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H

InChI Key

HLANSJRABYKWOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)N=CS2

Origin of Product

United States

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